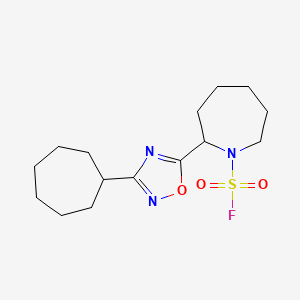
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol is a compound used for proteomics research . It has a molecular formula of C10H12N2O5S and a molecular weight of 272.28 .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The pyrrolidine ring in the structure of this compound is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Methodologies
Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through a one-pot coupling process involving propargylamine, vinyl sulfone (or nitroalkene), and phenolic derivatives. This methodology leverages sequential integration of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).
Chemical Sensing and Detection
4-Nitrophenolates, derivatives related to 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol, have been explored for their application in chemical sensing. A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colourimetric sensor for halide anions. The sensor operates by displacing the phenolate anion with fluoride, restoring the characteristic yellow color of the free 4-nitrophenolate anion in solutions (Gale, Twyman, Handlin, & Sessler, 1999).
Environmental Monitoring
A novel pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP–GO) composite was developed for the highly sensitive detection of 4-nitrophenol (4-NP), a pollutant in the environment. This sensor demonstrates remarkable sensitivity, stability, selectivity, and reproducibility in detecting 4-NP, showcasing the potential of derivatives of this compound in environmental monitoring applications (Jia, Hao, Wang, Yang, & Liu, 2023).
Chemical Reactions and Mechanisms
The study of sulfamate esters, structurally related to this compound, has provided insights into their aminolysis mechanisms. These esters serve as models for enzyme inhibitors, offering a deeper understanding of their reactivity and potential applications in medicinal chemistry (Spillane, O'Byrne, & McCaw, 2008).
Zukünftige Richtungen
The future directions for research on 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles . Further modifications could be made to investigate how the chiral moiety influences kinase inhibition .
Wirkmechanismus
The compound’s pharmacokinetics would be influenced by factors such as its molecular weight, solubility, and chemical stability. For instance, its molecular weight is 272.28 , which is within the range generally favorable for drug-like properties.
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, its pKa value is predicted to be 4.91 , which means it could exist in different ionization states depending on the pH of the environment.
Eigenschaften
IUPAC Name |
2-nitro-4-pyrrolidin-1-ylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTJUZDQFHQQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2723561.png)
![N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2723564.png)

![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)
![N-(5-chloro-2-methylphenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2723569.png)
![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2723571.png)
![N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2723573.png)
![3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B2723574.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)